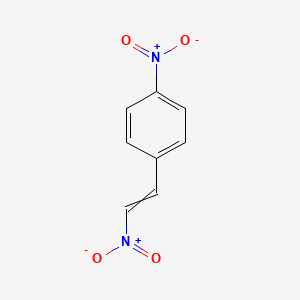
1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene is an organic compound with the molecular formula C12H15NO2. It is characterized by the presence of an isobutoxy group and an isocyanatomethyl group attached to a benzene ring. This compound is of interest due to its applications in various fields, including pharmaceuticals and materials science.
準備方法
The synthesis of 1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene typically involves the reaction of 4-(isocyanatomethyl)benzyl alcohol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation Reactions: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation, under appropriate conditions.
Reduction Reactions: The isocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, and catalysts that facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including pimavanserin, which is used to treat Parkinson’s disease psychosis.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive isocyanate group.
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules for research and development.
作用機序
The mechanism of action of 1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene is primarily related to its isocyanate group, which can react with nucleophiles to form stable covalent bonds. This reactivity is exploited in various applications, such as the formation of urea and carbamate linkages in pharmaceuticals and polymers. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
類似化合物との比較
1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene can be compared with other similar compounds, such as:
1-Isocyanato-4-methylbenzene: This compound lacks the isobutoxy group, making it less versatile in certain applications.
1-Isocyanatomethyl-4-methoxybenzene: This compound has a methoxy group instead of an isobutoxy group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
特性
CAS番号 |
639863-75-5 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC名 |
1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C12H15NO2/c1-10(2)8-15-12-5-3-11(4-6-12)7-13-9-14/h3-6,10H,7-8H2,1-2H3 |
InChIキー |
BPILZXNFTZZYJJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC=C(C=C1)CN=C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloro-7-methyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B8809665.png)
![2-(4-Fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B8809669.png)












